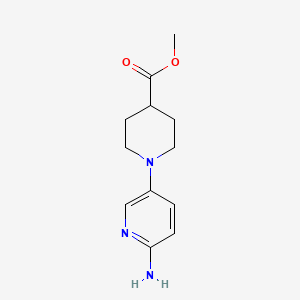
Methyl 1-(6-amino-3-pyridinyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(6-amino-3-pyridinyl)-4-piperidinecarboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an amino group at the 6-position of the pyridine ring and a piperidine ring attached to the 1-position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-amino-3-pyridinyl and piperidine derivatives.
Reaction Conditions: The reaction involves the formation of a piperidine ring through a cyclization process. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at the amino or piperidine positions are common, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: A wide range of substituted piperidines and pyridines.
Scientific Research Applications
Chemistry: Methyl 1-(6-amino-3-pyridinyl)-4-piperidinecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It serves as a precursor in the synthesis of various drugs, including those used in the treatment of neurological disorders and cardiovascular diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 1-(6-amino-3-pyridinyl)-4-piperidinecarboxylate exerts its effects involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Methyl 6-aminopyridine-3-carboxylate: Similar structure but lacks the piperidine ring.
4-Methyl-3-[[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide: Contains a pyrazolo[3,4-d]pyrimidin-4-yl group instead of piperidine.
Uniqueness: Methyl 1-(6-amino-3-pyridinyl)-4-piperidinecarboxylate is unique due to its combination of the pyridine and piperidine rings, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)9-4-6-15(7-5-9)10-2-3-11(13)14-8-10/h2-3,8-9H,4-7H2,1H3,(H2,13,14) |
InChI Key |
ATPURONFTAMXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















